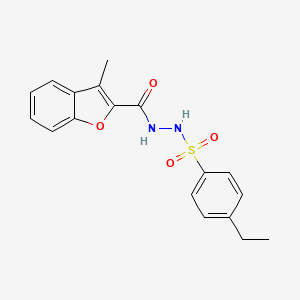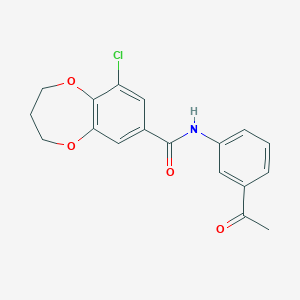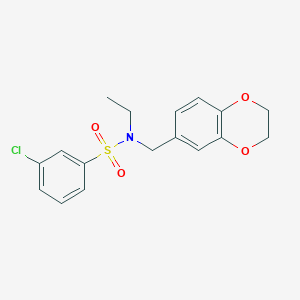![molecular formula C23H26N2O4 B7682898 2-(6-Methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone](/img/structure/B7682898.png)
2-(6-Methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound is also known as MBPEP and belongs to the family of benzofuran derivatives.
Mecanismo De Acción
MBPEP acts as a partial agonist at the dopamine D3 receptor and the serotonin 5-HT1A receptor. It has been shown to increase dopamine release in the nucleus accumbens, which is associated with the reward pathway in the brain. MBPEP also increases the levels of serotonin in the prefrontal cortex, which is associated with mood regulation.
Biochemical and Physiological Effects:
MBPEP has been shown to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rats and to decrease immobility time in the forced swim test, which is a measure of depression-like behavior. MBPEP has also been shown to decrease cocaine self-administration in rats, which suggests its potential use in the treatment of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MBPEP is its selectivity for the dopamine D3 receptor and the serotonin 5-HT1A receptor. This selectivity allows for more targeted research on the potential pharmacological properties of MBPEP. One limitation of MBPEP is its limited solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for the study of MBPEP. One direction is to further investigate its potential use in the treatment of drug addiction and depression. Another direction is to investigate its potential use as a tool in neuroscience research, particularly in the study of the reward pathway and mood regulation. Additionally, further research is needed to investigate the potential side effects of MBPEP and its safety for human use.
In conclusion, MBPEP is a synthetic compound that has gained attention in the scientific community for its potential pharmacological properties. Its selectivity for the dopamine D3 receptor and the serotonin 5-HT1A receptor makes it a promising tool for targeted research. Further research is needed to fully understand its potential uses and limitations.
Métodos De Síntesis
The synthesis of MBPEP involves the reaction of 6-methoxy-1-benzofuran-3-carboxylic acid with 4-(2-phenoxyethyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-(6-Methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone as the final product.
Aplicaciones Científicas De Investigación
MBPEP has been studied extensively for its potential pharmacological properties. It has been shown to have an affinity for the dopamine D3 receptor and the serotonin 5-HT1A receptor. MBPEP has also been studied for its potential use in the treatment of drug addiction and depression.
Propiedades
IUPAC Name |
2-(6-methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-27-20-7-8-21-18(17-29-22(21)16-20)15-23(26)25-11-9-24(10-12-25)13-14-28-19-5-3-2-4-6-19/h2-8,16-17H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKHGWYTFLZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCN(CC3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)
![4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)


![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)

![N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide](/img/structure/B7682876.png)

![1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7682887.png)

![2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7682904.png)

![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)